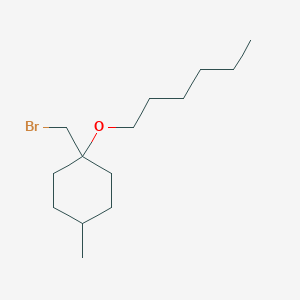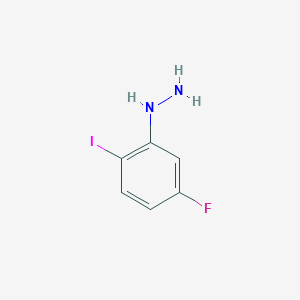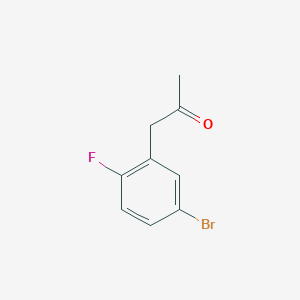
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxyazetidine ring, making it a unique and versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Azetidine Formation: The bromopyridine is then reacted with an azetidine derivative under specific conditions to form the azetidine ring.
Hydroxylation: The azetidine ring is hydroxylated to introduce the hydroxy group.
Carboxylation: Finally, the tert-butyl group is introduced through a carboxylation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated azetidine compound.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The hydroxyazetidine ring may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyazetidine ring differentiates it from other similar compounds, providing unique properties that can be leveraged in various applications.
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C13H17BrN2O3 |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)10-5-4-9(14)6-15-10/h4-6,18H,7-8H2,1-3H3 |
Clave InChI |
HWUGLNOKPDYUKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















